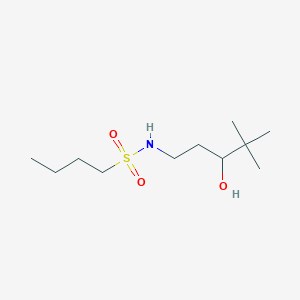

N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO3S/c1-5-6-9-16(14,15)12-8-7-10(13)11(2,3)4/h10,12-13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLKTWAXNNRFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCC(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties

N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide has been investigated for its antihypertensive effects. The compound acts as an inhibitor of aminopeptidase A, an enzyme involved in blood pressure regulation. Studies have shown that this compound can effectively lower blood pressure in animal models, suggesting its potential as a therapeutic agent for hypertension management .

Neuroprotective Effects

Recent research has indicated that sulfonamide derivatives, including this compound, exhibit neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. This potential has led to further investigations into its efficacy as an adjunct therapy in cancer treatment .

Biochemical Applications

Enzyme Inhibition

this compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its ability to selectively inhibit certain enzymes allows researchers to delineate metabolic pathways and understand disease mechanisms better .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR) of sulfonamide compounds and guide the design of more potent derivatives .

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of sulfonamide groups into polymer backbones can improve solubility and thermal stability, making these materials suitable for various industrial applications .

Surface Modification

The compound can also be employed in surface modification processes to enhance the biocompatibility of medical devices. By modifying surfaces with sulfonamide groups, researchers can improve protein adsorption and reduce biofouling, which is critical for implants and other biomedical applications .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or alteration of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Bulky or electron-deficient substituents (e.g., trifluoromethyl groups in ) may lower yields due to steric or electronic challenges.

- The target compound’s synthesis could face similar hurdles, depending on the reactivity of its hydroxyl and dimethyl groups.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into structural features.

1H NMR Comparison :

IR Spectroscopy :

Key Observations :

- The hydroxyl group in the target compound would produce distinct IR and NMR signals compared to fluorinated or aromatic analogs.

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a sulfonamide functional group, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cancer cells and its role as an enzyme inhibitor.

1. Antitumor Activity

Research indicates that sulfonamides can exhibit significant antitumor effects. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. A study demonstrated that modifications of sulfonamide compounds resulted in enhanced cytotoxicity against cancer cells such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) with IC50 values ranging from 0.5 to 10 µM .

2. Enzyme Inhibition

Sulfonamides are well-known for their ability to inhibit carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. The inhibitory potency of this compound against different CA isoforms has been evaluated. For example, a related study reported that certain sulfonamide derivatives exhibited IC50 values against tumor-associated CA IX ranging from 51.6 to 99.6 nM .

Table 1: Inhibitory Activity of Sulfonamide Derivatives

| Compound ID | Target Enzyme | IC50 (nM) | Cell Line Tested |

|---|---|---|---|

| 16a | CA IX | 51.6 | MG-63 (osteosarcoma) |

| 16b | CA IX | 99.6 | MDA-MB-231 (breast) |

| 16e | CA XII | 75.0 | HT-29 (colon) |

Case Studies

Case Study 1: Antitumor Efficacy

A recent study synthesized several derivatives of sulfonamides and tested their effects on cancer cell viability. The results indicated that compounds with hydroxyl substitutions exhibited enhanced cytotoxicity compared to their non-hydroxylated counterparts. The compound this compound was among those showing significant inhibition of cell proliferation in vitro .

Case Study 2: Mechanism of Action

The mechanism by which this compound exerts its biological effects involves the inhibition of CA IX, which is overexpressed in many tumors. This inhibition leads to alterations in the tumor microenvironment, reducing acidity and potentially enhancing the efficacy of concurrent therapies such as chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.